
パノビノスタット
概要
説明
Panobinostat is a non-selective histone deacetylase inhibitor used primarily in the treatment of multiple myeloma. It is marketed under the brand name Farydak and was approved by the United States Food and Drug Administration in February 2015. Histone deacetylase inhibitors like panobinostat play a crucial role in regulating gene expression by modifying the acetylation status of histones, which in turn affects chromatin structure and gene transcription .
科学的研究の応用
Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant anti-tumor activity in various cancer cell lines, including oesophageal adenocarcinoma, squamous cell carcinoma, and pituitary neuroendocrine tumors. Panobinostat’s ability to inhibit histone deacetylases makes it a valuable tool in epigenetic research, as it can modulate gene expression and affect cellular processes such as proliferation, differentiation, and apoptosis .
作用機序
Panobinostat exerts its effects by inhibiting multiple histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in changes to chromatin structure and gene expression. The accumulation of acetylated histones and other proteins induces cell cycle arrest and apoptosis in malignant cells. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma .
Safety and Hazards
将来の方向性
Panobinostat retains its role in therapy of multiple myeloma because of its manageable toxicity profile and its efficacy, mainly in heavily pretreated multiple myeloma patients . These characteristics make it valuable also for novel regimens in combination with second-generation proteasome inhibitors, IMiDs, and monoclonal antibodies . Results of ongoing trials are expected to shed light on drug introduction in different therapeutic combinations or even at an earlier level of disease course .
生化学分析
Biochemical Properties
Panobinostat interacts with various enzymes and proteins, primarily histone deacetylases (HDACs). It inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins . The interaction with these enzymes leads to an increase in acetylation, which in turn leads to an increase in DNA transcription and accumulation of different proteins .
Cellular Effects
Panobinostat has been shown to have significant effects on various types of cells and cellular processes. It induces apoptosis in tumor cells, leading to cell death . It also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in the treatment of multiple myeloma . In addition, panobinostat has been shown to enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .
Molecular Mechanism
The main mechanism of action of Panobinostat is the inhibition of HDAC, which causes cell cycle arrest and apoptosis, leading to its antineoplastic effects . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Panobinostat has shown to induce significant changes over time. It exhibits potent anti-proliferative activity at low nanomolar concentrations, strongly inducing apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of Panobinostat vary with different dosages. Studies have shown that Panobinostat crosses the blood-brain barrier and achieves concentrations above the IC-50 for DIPG and other brain tumors, suggesting its potential efficacy in CNS tumors .
Metabolic Pathways
The primary metabolic pathways of Panobinostat are reduction, hydrolysis, oxidation, and glucuronidation processes. Both CYP and non-CYP enzymes play a significant role in its metabolism, with CYP2D6 and CYP2C19 playing minor roles .
Transport and Distribution
Panobinostat is a dual substrate of P-glycoprotein (P-gp) and breast cancer resistant protein (Bcrp), which are major efflux transporters expressed at the blood-brain barrier . This influences how Panobinostat is transported and distributed within cells and tissues.
Subcellular Localization
It is known that Panobinostat has a significant impact on the subcellular localization of HDAC1 .
準備方法
The synthesis of panobinostat involves several key steps. One common method includes the reductive amination reaction between 2-methyltryptamine hydrochloride and 4-formylcinnamic methyl ester in the presence of sodium cyanoborohydride or sodium borohydride in methanol. Another method involves the reduction of 2-chloro-1-(2-methylindol-3-yl)ethanone with boron trifluoride etherate and triethylsilane in acetonitrile to afford 3-(2-chloroethyl)-2-methylindole .
化学反応の分析
Panobinostat undergoes several types of chemical reactions, including:
Reduction: The primary metabolic pathway involves reduction, hydrolysis, oxidation, and glucuronidation processes.
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in the oxidation of panobinostat.
Hydrolysis: Hydrolysis reactions also contribute to the metabolism of panobinostat
類似化合物との比較
Panobinostat is often compared to other histone deacetylase inhibitors such as vorinostat and givinostat. While all three compounds inhibit histone deacetylases, panobinostat is considered one of the most potent inhibitors available. Its unique structure, which includes a hydroxamic acid moiety, contributes to its high potency and broad-spectrum activity against various histone deacetylase isozymes .
Similar Compounds
- Vorinostat
- Givinostat
- Diazine-based analogues of panobinostat
Panobinostat’s unique ability to inhibit multiple histone deacetylase enzymes and its potent anti-tumor activity make it a valuable compound in both clinical and research settings.
特性
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193506 | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma. | |
| Record name | Panobinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
404950-80-7 | |
| Record name | Panobinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404950-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panobinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panobinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANOBINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9647FM7Y3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)
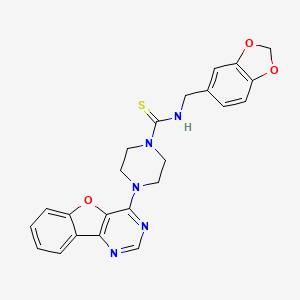
![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)
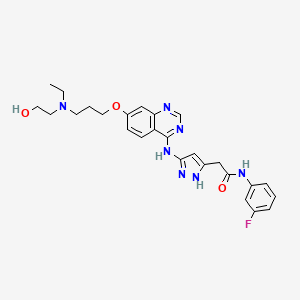




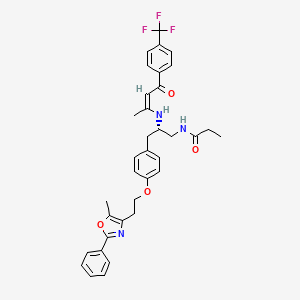
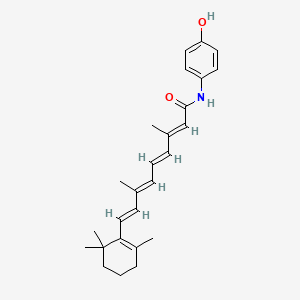
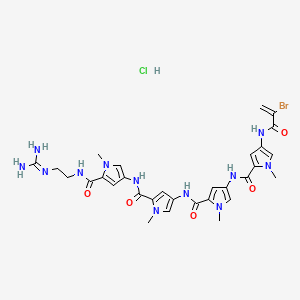

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)